2-hexylpyrazine

Description

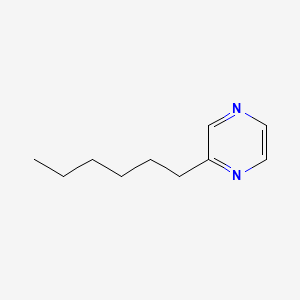

Structure

3D Structure

Properties

IUPAC Name |

2-hexylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-2-3-4-5-6-10-9-11-7-8-12-10/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQRFVUKPVNFJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067366 | |

| Record name | Pyrazine, hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28217-91-6 | |

| Record name | 2-Hexylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28217-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine, 2-hexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028217916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-hexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazine, hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Natural Occurrence and Formation Pathways of 2 Hexylpyrazine

Presence of 2-Hexylpyrazine in Food Matrices and Biological Systems

Pyrazine (B50134) derivatives are naturally occurring components in a wide array of foods. inchem.org They are key flavor compounds in heat-processed foods such as coffee, bread, cocoa, peanuts, and various meats. frontiersin.org While the family of pyrazines is widespread, the specific documentation of this compound in natural products is limited. However, several closely related hexyl-substituted pyrazines have been identified in various food and biological contexts. For instance, 2-methoxy-3-hexylpyrazine is noted for its extremely low odor threshold. inchem.orgrsc.org

In biological systems outside of food, alkylpyrazines have also been observed. For example, 2,6-dimethyl-3-n-hexylpyrazine has been identified as a minor component of the alarm pheromones in the Ponerine ant, Odontomachus troglodytes. In animals and plants, pyrazines can function as alert signal molecules. mdpi.com

Thermally treated foods are a primary source of a diverse range of pyrazines. During the frying of egg yolks, key aroma-active compounds identified include 2-ethyl-3-methyl-pyrazine, 3-ethyl-2,5-dimethyl-pyrazine, and 2,3-diethyl-5-methyl-pyrazine, which contribute to the characteristic baked and roasted flavors. mdpi.com The presence of these and other alkylpyrazines is generally attributed to thermal reactions between precursor molecules like amino acids, peptides, and lipids. mdpi.commdpi.com

Table 1: Examples of Pyrazine Occurrence in Food and Biological Systems This table provides examples of various pyrazines found in different matrices. Note the presence of diverse alkyl-substituted pyrazines.

| Pyrazine Compound | Matrix / Source | Type of Occurrence |

|---|---|---|

| General Alkylpyrazines | Roasted coffee, baked bread, roasted meat | Thermally-induced (Maillard reaction) |

| 2-Ethyl-3,5-dimethylpyrazine | Roasted sesame seeds, coffee, roasted beef | Thermally-induced (Maillard reaction) acs.org |

| 2-Ethyl-3-methyl-pyrazine | Fried egg yolk | Thermally-induced (Maillard reaction) mdpi.com |

| 2,3-Diethyl-5-methyl-pyrazine | Fried egg yolk | Thermally-induced (Maillard reaction) mdpi.com |

| 2-Methoxy-3-hexylpyrazine | General (flavor chemistry) | Noted for low odor threshold inchem.orgrsc.org |

Maillard Reaction Pathways in Alkylpyrazine Formation

The Maillard reaction is the principal non-enzymatic browning process responsible for the formation of pyrazines during the thermal treatment of food. nih.gov This complex cascade of reactions occurs between amino compounds (like amino acids and peptides) and reducing sugars. mdpi.com

A critical step in the formation of alkylpyrazines is the Strecker degradation of amino acids. mdpi.comsci-hub.se This reaction involves the interaction of an amino acid with a dicarbonyl compound, which is an intermediate product of the Maillard reaction. The process leads to the formation of an α-aminoketone, carbon dioxide, and a Strecker aldehyde. sci-hub.se The α-aminoketones are highly reactive precursors. The primary pathway to the pyrazine ring involves the self-condensation of two α-aminoketone molecules to form an unstable dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to yield a stable, aromatic alkylpyrazine. sci-hub.se

Peptides can also serve as crucial precursors for pyrazine formation. mdpi.com Studies on Maillard reaction models using lysine-containing dipeptides and tripeptides have demonstrated their role in generating various pyrazines. nih.gov The specific structure of the peptide, particularly the N-terminal amino acid, can significantly influence the types and quantities of pyrazines produced. sci-hub.se

The interaction between lipid oxidation and the Maillard reaction is a significant pathway for the generation of certain flavor compounds, including long-chain alkylpyrazines. researchgate.net During thermal processing, lipids undergo oxidation to produce a variety of reactive carbonyl compounds, such as aldehydes. mdpi.comresearchgate.net These lipid-derived aldehydes can compete with sugar-derived dicarbonyls to react with amino compounds, thereby influencing the profile of the resulting pyrazines. researchgate.net

This lipid-Maillard interaction is particularly relevant for the formation of pyrazines with larger alkyl side chains, such as the hexyl group in this compound. researchgate.net Research has shown that the presence of lipids, such as phospholipids (B1166683) and triacylglycerols, can impact the concentration of alkylpyrazines formed during cooking. msu.edu In a study on egg yolks, phosphoethanolamines with polyunsaturated fatty acids were identified as key precursors that participate in both lipid oxidation and the Maillard reaction, regulating the production of aldehydes and pyrazines. mdpi.com

The formation of pyrazines via the Maillard reaction is highly dependent on the specific conditions of thermal processing. Key parameters include temperature, time, pH, and water activity. mdpi.comresearchgate.net The nature and quantity of pyrazines generated are a direct function of these conditions. researchgate.net Generally, higher temperatures favor the reaction; for instance, a significant increase in pyrazine formation is often observed at temperatures above 120°C. researchgate.net

The pH of the reaction environment also plays a critical role. Alkaline conditions are known to favor the production of nitrogen-containing heterocyclic compounds, including pyrazines. mdpi.com Conversely, lower water content or water activity can enhance the production of certain pyrazines in some model systems. mdpi.com

Table 2: Influence of Processing Conditions on Pyrazine Formation This table summarizes how different processing parameters affect the generation of pyrazines.

| Parameter | Influence on Pyrazine Formation |

|---|---|

| Temperature | Higher temperatures (e.g., >120°C) generally accelerate the Maillard reaction and increase pyrazine yields. researchgate.net |

| Time | Longer reaction times typically lead to a greater accumulation of pyrazine compounds, up to a certain point. researchgate.net |

| pH | Alkaline environments (higher pH) promote the reaction by increasing the availability of reactive amino groups, favoring pyrazine formation. mdpi.com |

| Water Activity | Lower water activity can enhance the rate of the Maillard reaction and the yield of certain pyrazines. mdpi.com |

| Precursor Type | The specific types of amino acids, peptides, and reducing sugars, as well as the presence of lipids, determine the profile of pyrazines formed. sci-hub.senih.govresearchgate.net |

Contribution of Lipid-Derived Precursors

Enzymatic and Microbial Biosynthesis of Pyrazine Derivatives

Beyond thermal generation, some pyrazine derivatives can be produced through biological pathways involving microorganisms. nih.gov This biosynthesis is considered an alternative to chemical synthesis. nih.gov Certain bacterial species, notably Bacillus subtilis and Corynebacterium glutamicum, are known to produce alkylpyrazines during fermentation. mdpi.comnih.gov

The biosynthesis of pyrazines by microorganisms often requires specific precursors to be present in the culture medium. nih.gov For example, L-threonine is a known precursor for 2,5-dimethylpyrazine (B89654), while acetoin (B143602) is a precursor for 2,3,5,6-tetramethylpyrazine (B1682967) in Bacillus species. nih.gov A specific enzymatic pathway has been described in B. subtilis for the production of 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine, which involves the enzyme L-threonine-3-dehydrogenase (TDH). asm.org In this pathway, the enzyme catalyzes the conversion of L-threonine to L-2-amino-acetoacetate, an intermediate that can spontaneously lead to the formation of pyrazines. asm.org While these pathways are established for smaller alkylpyrazines, the specific enzymatic mechanisms for the biosynthesis of long-chain derivatives like this compound are not as well understood. nih.gov

Non-Enzymatic Reaction Mechanisms beyond Maillard Chemistry

While the Maillard reaction is the most recognized route, other non-enzymatic pathways can also contribute to pyrazine formation. sci-hub.se One such alternative mechanism involves the reaction of ammonia (B1221849) with acyloins (α-hydroxycarbonyls). sci-hub.seasm.org In this pathway, ammonia, which can be released from the degradation of amino acids, reacts with acyloins formed from the caramelization of sugars. This reaction can generate α-aminoketone precursors without necessarily proceeding through the classic Strecker degradation pathway. asm.org

Advanced Synthetic Methodologies and Derivatization Strategies for 2 Hexylpyrazine and Its Analogs

Chemical Synthesis of Alkylpyrazine Core Structures

The construction of the alkylpyrazine ring is a foundational step, with several established and emerging strategies available to chemists. A classical and direct route involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, which proceeds via a dihydropyrazine (B8608421) intermediate that is subsequently oxidized. tandfonline.combeilstein-journals.org For the synthesis of 2-hexylpyrazine, this would typically involve the reaction of ethylenediamine (B42938) with octane-2,3-dione. Variations on this theme include the Staedel–Rugheimer (1876) and Gutknecht (1879) pyrazine (B50134) syntheses, which are among the oldest synthetic reactions still in use today and rely on the self-condensation of α-amino ketones. wikipedia.org

More contemporary methods have expanded the synthetic toolkit. One such approach involves the iron-catalyzed C-H coupling of pyrazines, which was utilized in the synthesis of the marine alkaloid Botryllazine A. mdpi.com Another versatile method starts from iminodiacetonitrile (B147120) derivatives, which can be reacted with various reagents in the presence of a base to yield a range of substituted pyrazines. ontosight.ai

Optimization of Reaction Conditions and Reagent Selection

The efficiency and outcome of pyrazine synthesis are highly dependent on reaction conditions and the choice of reagents. The rate of addition of reagents, temperature, and solvent can significantly impact the yield and regioselectivity of the reaction. beilstein-journals.org For instance, in the synthesis of 2-hydroxypyrazines from asymmetric 1,2-diketones, the formation of isomeric products is a recurrent issue, highlighting the need for careful optimization. beilstein-journals.org

Research has demonstrated that optimizing catalyst systems and reaction parameters can lead to substantial improvements in yield. In a one-pot condensation of ethylenediamine and benzil (B1666583) catalyzed by silica (B1680970) gel, it was found that the ideal conditions involved using 1 mmol of each reactant with 1 g of moistened silica gel at room temperature, which provided a superior yield compared to other tested conditions.

Table 1: Optimization of Reaction Conditions for Silica-Gel Catalyzed Synthesis of 2,3-Diphenylpyrazine

| Entry | Ethylenediamine (mmol) | Benzil (mmol) | Silica-gel (g) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2 | 1 | 2 | 100 | 12 | 0 |

| 2 | 1.5 | 1.5 | 1.5 | 50 | 5 | 42 |

| 3 | 1.2 | 1.2 | 1.2 | 30 | 8 | 65 |

| 4 | 1.1 | 1.1 | 1.1 | 25 | 9 | 78 |

| 5 | 1 | 1 | 1 | Room Temp. | 10 | 92 |

This table is adapted from data presented in studies on silica-gel catalyzed pyrazine synthesis.

Reagent selection is equally critical. For the derivatization of pyrazine amides, palladium catalysts are employed for Suzuki cross-coupling reactions to arylate the pyrazine core. mdpi.com In the synthesis of pyrazine-2-carboxamides, thionyl chloride is commonly used to form the acyl chloride intermediate, though milder alternatives like the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) have been successfully applied to avoid the use of hazardous reagents. nih.govsciforum.net

Stereoselective and Enantioselective Synthetic Routes

Stereoselective synthesis, which controls the formation of stereoisomers, is a cornerstone of modern organic chemistry, particularly in the synthesis of biologically active molecules. thieme.comiupac.org While diastereoselective auxiliary-controlled synthesis remains a vital technique, the development of enantioselective catalytic reactions is a major focus. researchgate.net The application of these principles allows for the creation of specific enantiomeric or diastereomeric products in unequal amounts. iupac.org

In the context of nitrogen-containing heterocycles, significant progress has been made. For example, efficient synthetic routes to substituted N-sulfonyl azetidines and 2-arylazetidines have been developed using imino-aldol reactions to create the key β-amino ester intermediates with high stereoselectivity. rsc.org Similarly, stereoselective routes to various piperidine (B6355638) and indolizidine alkaloids have been established. researchgate.netcolab.ws

However, while the principles of stereoselective synthesis are well-established for many heterocyclic systems, specific and widely applicable enantioselective methods for the direct synthesis of the this compound core are less documented in current literature. The development of such routes represents an opportunity for future research, building on the successes achieved with related heterocyclic structures.

Green Chemistry Approaches in Alkylpyrazine Synthesis

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly being applied to pyrazine synthesis. An electrochemical dehydrogenative [4+2] annulation method has been developed that avoids the need for external chemical oxidants or transition-metal catalysts, producing a wide range of pyrazines from simple ketones and diamines. rsc.org

One-pot reactions are a key green strategy, minimizing solvent use and purification steps. An environmentally benign one-pot method for preparing pyrazines involves the direct condensation of 1,2-diketones with 1,2-diamines in aqueous methanol (B129727) at room temperature, catalyzed by potassium tert-butoxide. tandfonline.com Another approach utilizes neat (solvent-free) reaction conditions, mixing ethylenediamine directly with a 1,2-diketone at room temperature, which offers a clean and efficient procedure with a simple work-up. benthamdirect.com

The use of recyclable and eco-friendly catalysts is another important aspect. KF/Clinoptinolite nanoparticles have been used as a catalyst for the multicomponent synthesis of pyrazine derivatives in water at room temperature. iau.ir Similarly, silica gel has been shown to be an efficient, cheap, and reusable catalyst for the one-pot synthesis of pyrazines. tandfonline.com Furthermore, biosynthesis through microbial fermentation is emerging as a powerful, environmentally friendly alternative to traditional chemical synthesis for producing various alkylpyrazines.

Functionalization and Derivatization of the Hexylpyrazine Moiety

Once the this compound core is synthesized, it can be further modified to create a diverse range of analogs with tailored properties. This functionalization often targets the pyrazine ring or its substituents to introduce new chemical groups and explore their effects.

Introduction of Amide and Carboxamide Groups

A common and significant derivatization of the pyrazine core is the introduction of amide or carboxamide functionalities. These groups are prevalent in many biologically active molecules. jcsp.org.pk The standard synthetic route involves the condensation of a pyrazine-2-carboxylic acid chloride with a selected amine. nih.govsciforum.net The requisite acid chloride is typically prepared by refluxing the corresponding carboxylic acid (e.g., 5-tert-butyl-6-chloropyrazine-2-carboxylic acid) with thionyl chloride. nih.govsciforum.net The crude acyl chloride is then reacted with a substituted aniline (B41778) or other amine in a suitable solvent like dry acetone (B3395972) or pyridine (B92270) to yield the final carboxamide. nih.govsciforum.net

This methodology has been used to synthesize a wide array of N-substituted pyrazine-2-carboxamides, demonstrating its versatility. mdpi.comsciforum.net For example, palladium-catalyzed Suzuki coupling reactions have been used to generate N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its arylated derivatives in moderate to good yields. mdpi.com

Table 2: Examples of Synthesized Pyrazine-2-Carboxamide Derivatives

| Starting Acid | Amine Reagent | Resulting Carboxamide | Yield (%) |

| 6-Chloropyrazine-2-carboxylic acid | 4-Chloro-3-methylaniline | 6-Chloro-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | 47% nih.gov |

| 6-Chloropyrazine-2-carboxylic acid | 3-Iodo-4-methylaniline | 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | 83% nih.gov |

| 5-tert-Butylpyrazine-2-carboxylic acid | 4-Chloro-3-methylaniline | 5-tert-Butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | 86% nih.gov |

| Pyrazine-2-carboxylic acid | 4-Bromo-3-methylaniline | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | 83% mdpi.com |

| 5-tert-Butyl-6-chloropyrazine-2-carboxylic acid | 3-Cyanophenylaniline | 5-tert-Butyl-6-chloro-N-(3-cyanophenyl)pyrazine-2-carboxamide | 81% sciforum.net |

This table compiles data from various studies on pyrazine carboxamide synthesis. mdpi.comnih.govsciforum.net

The multifunctionality of the pyrazine-2-carboxamide ligand also makes it a valuable component in the construction of coordination polymers, where it can act as a bridge between metal centers, such as copper(II) ions. lew.ro

Exploration of Novel Substituent Effects

The introduction of different substituents onto the pyrazine ring or its derivatives can profoundly influence the molecule's electronic, physical, and biological properties. ontosight.ai The electron-withdrawing or -donating nature of these groups can alter characteristics such as fluorescence, ionization potential, and electron affinity. researchgate.netnih.gov

For example, studies on thieno[3,4-b]pyrazine (B1257052) derivatives have shown that adding alkyl groups causes a blue-shift in absorption and emission spectra, while aryl groups lead to a red-shift. nih.gov In D–A–D (donor-acceptor-donor) type compounds, pyrazine derivatives like quinoxaline (B1680401) and pyridopyrazine are used as acceptors, and their electron-withdrawing ability can be tuned by adding substituents or fusing aromatic rings, which in turn affects the optoelectronic properties of the material. mdpi.com The flexibility of substituent groups, such as dibenzylamino groups, can also lead to different molecular shapes and enable the formation of conformational polymorphs with distinct properties. rsc.org

In many medicinal chemistry programs, the primary goal of derivatization is to modulate biological activity. The type and position of substituents on N-phenylpyrazine-2-carboxamides, for instance, have been shown to be critical for their activity as photosynthesis inhibitors, with lipophilicity and the electronic effects of the substituents playing key roles. sciforum.net The presence of bromine atoms and imidazole (B134444) rings on pyrazine derivatives is explored for potential antimicrobial or anticancer effects, as these moieties are known to interact with biological targets. ontosight.ai

Catalyst Systems in Pyrazine Synthesis

The synthesis of the pyrazine core and its subsequent functionalization are greatly influenced by the choice of catalyst. Modern synthetic strategies increasingly rely on catalytic systems to improve efficiency, selectivity, and sustainability. These catalysts can be broadly categorized into transition metal complexes, organocatalysts, and biocatalysts, each offering distinct advantages for the synthesis of this compound and its analogs.

Transition Metal Catalysts

Transition metal catalysts are pivotal in the formation and functionalization of the pyrazine ring, enabling reactions that are otherwise difficult to achieve. rsc.orgresearchgate.net Catalytic systems based on noble metals like palladium and ruthenium, as well as more abundant metals like manganese, iron, and copper, have been extensively developed. rsc.orgnih.govtandfonline.com

One prominent method involves the acceptorless dehydrogenative coupling of β-amino alcohols, which forms symmetrical 2,5-disubstituted pyrazines. nih.govacs.org This approach is atom-economical, producing only water and hydrogen gas as byproducts. acs.org Manganese pincer complexes, in particular, have emerged as effective catalysts for this transformation, offering a more sustainable alternative to noble-metal-based catalysts. nih.gov For instance, an acridine-based manganese pincer complex has been shown to catalyze the dehydrogenative self-coupling of various 2-amino alcohols to yield 2,5-dialkyl-substituted pyrazines with good to excellent yields. nih.govacs.org The reaction typically proceeds at elevated temperatures in a solvent like toluene, with a small amount of a base such as potassium hydride (KH). nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, and Sonogashira reactions, are widely used for the C-C bond formation to introduce various substituents onto a pre-existing pyrazine ring. rsc.orgresearchgate.netrsc.org These methods are indispensable for creating complex pyrazine derivatives. For example, the Stille coupling can be used to react stannylated pyrazines with acyl chlorides, and double Stille couplings on dihalopyrazines allow for the synthesis of intricate ligand structures. rsc.org

Historically, heterogeneous catalysts like copper-chromium, copper-zinc-chromium, and silver have been employed in the industrial synthesis of pyrazines, such as the reaction of ethylenediamine with propylene (B89431) glycol. tandfonline.com Dehydrogenation of piperazines to pyrazines can also be achieved using palladium catalysts or heterogeneous catalysts. tandfonline.com

Table 1: Selected Transition Metal-Catalyzed Pyrazine Syntheses

| Catalyst System | Substrate(s) | Product | Key Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acridine-based Manganese Pincer Complex (2 mol%), KH (3 mol%) | 2-Amino-3-methylbutane-1-ol | 2,5-Diisopropylpyrazine | Toluene, 150 °C, 24h | 86 | nih.gov |

| Acridine-based Manganese Pincer Complex (2 mol%), KH (3 mol%) | 2-Amino-4-methylpentane-1-ol | 2,5-Diisobutylpyrazine | Toluene, 150 °C, 24h | 80 | nih.gov |

| Acridine-based Manganese Pincer Complex (2 mol%), KH (3 mol%) | 2-Phenylglycinol | 2,5-Diphenylpyrazine | Toluene, 125 °C, 24h | ~100 (quant.) | nih.govacs.org |

| Palladium Catalyst | Stannylated Pyrazine, 4-Methoxybenzoyl chloride | Coupled Pyrazine Product | - | 70 | rsc.org |

| Palladium Catalyst | 2,3-Dichloropyrazine, Stannylated Terpyridine | Hybrid Pyrazine–Terpyridine Ligand | - | 73 | rsc.org |

Organocatalysts

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a metal-free alternative for pyrazine synthesis. These catalysts are often valued for their low toxicity, stability, and ability to promote asymmetric transformations.

Saccharin has been identified as an effective organocatalyst for the cyclocondensation of 1,2-arylenediamines with 1,2-dicarbonyl compounds to form quinoxalines (benzopyrazines). tandfonline.com This method is notable for its mild, room-temperature conditions and quantitative yields, proceeding in short reaction times in methanol. tandfonline.com

For asymmetric synthesis, bifunctional organocatalysts, such as those based on quinine/squaramide, have been employed in domino reactions to create chiral heterocyclic structures. metu.edu.tr While not directly applied to simple pyrazines in the cited literature, these systems demonstrate the potential of organocatalysis for constructing enantiomerically enriched molecules. Another example is the use of a pyrrolidine-benzoic acid salt to catalyze a one-pot, three-component reaction to form complex pyrazolone (B3327878) derivatives, showcasing the power of organocatalysis in multicomponent strategies. acs.org Furthermore, borane (B79455) catalysts have been used for the dearomative diboration of pyrazine derivatives, highlighting a unique organocatalytic transformation of the pyrazine ring itself. researchgate.net

Table 2: Examples of Organocatalysis in Pyrazine-Related Synthesis

| Catalyst System | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Saccharin | Cyclocondensation | 1,2-Arylenediamines, 1,2-Dicarbonyl compounds | Room temperature, quantitative yields, short reaction times. | tandfonline.com |

| B(C6F5)3 | Diboration | Pyrazine, Bis(pinacolato)diboron | Dearomatization of the pyrazine ring. | researchgate.net |

| Pyrrolidine/Benzoic Acid | Three-Component Reaction | Pyrazolones, Aldehydes, Ketones | Sequential C=C bond formation, high atom economy. | acs.org |

Biocatalysts

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, offering high selectivity and environmentally benign reaction conditions. polimi.it In pyrazine synthesis, biocatalysts are primarily used for their ability to form key intermediates under mild aqueous conditions. nih.govnih.gov

A significant biocatalytic route to pyrazines involves the use of ω-transaminases (ω-TAs). nih.govnih.gov These enzymes catalyze the amination of α-diketones to produce α-amino ketone intermediates. nih.gov These intermediates then undergo spontaneous or enzyme-mediated oxidative dimerization to form the pyrazine ring. polimi.itnih.gov This chemo-enzymatic approach allows for the regioselective synthesis of non-symmetric pyrazines, which is a challenge for traditional chemical methods. For example, using ATA-113, a specific (S)-selective transaminase, various substituted pyrazines have been synthesized from α-diketone precursors with isopropylamine (B41738) as the amine donor. nih.gov

Another enzymatic pathway starts from L-threonine, using L-threonine 3-dehydrogenase (L-ThrDH) to initiate the synthesis, which then proceeds through decarboxylation and ring closure. polimi.it These biocatalytic methods are gaining traction as sustainable alternatives for producing flavor and fragrance compounds like this compound. polimi.ittuwien.ac.at

Table 3: Biocatalytic Synthesis of Pyrazines

| Enzyme (Catalyst) | Reaction | Substrate(s) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Transaminase (ATA-113) | Amination / Oxidative Dimerization | 1-Phenylpropane-1,2-dione, Isopropylamine | 2,5-Dimethyl-3,6-diphenylpyrazine | 50 | |

| Transaminase (ATA-113) | Amination / Oxidative Dimerization | 3,4-Hexanedione, Isopropylamine | 2,5-Diethyl-3,6-dimethylpyrazine | 65 | |

| Transaminase (ATA-113) | Amination / Oxidative Dimerization | 2,3-Pentanedione, Isopropylamine | 3,6-Diethyl-2,5-dimethylpyrazine | 32 | |

| L-threonine 3-dehydrogenase (L-ThrDH) | Dehydrogenation / Decarboxylation / Dimerization | L-threonine | Alkylpyrazines | - | polimi.it |

Mechanistic Investigations of 2 Hexylpyrazine S Biological Activities

Antimycobacterial Activity and Mode of Action

Pyrazine (B50134) compounds, particularly analogs of the first-line tuberculosis drug pyrazinamide, have been a significant focus of antimycobacterial research. rsc.orgresearchgate.net Pyrazinamide is a prodrug that is converted into its active form, pyrazinoic acid (POA), by the pyrazinamidase enzyme found in Mycobacterium tuberculosis. nih.govmdpi.com This activation is crucial for its sterilizing effect against semi-dormant tubercle bacilli. mdpi.com

The primary mode of action for the active form of pyrazinamide, pyrazinoic acid, involves the disruption of key cellular processes in M. tuberculosis. One of the most critical targets identified is Fatty Acid Synthase I (FAS I), an essential enzyme for the synthesis of mycolic acids, which are unique and vital components of the mycobacterial cell wall. nih.govsemanticscholar.org Inhibition of FAS I disrupts the integrity of this protective barrier, leading to bacterial death. semanticscholar.org Further studies on related prodrugs, isoxyl (B29260) (ISO) and thiacetazone (B1682801) (TAC), have shown that they inhibit the dehydratase step of the fatty-acid synthase type II (FAS-II) elongation cycle, suggesting that the fatty acid synthesis pathway is a common target for this class of compounds. nih.gov Another identified target for pyrazinoic acid is the bifunctional enzyme Rv2783, which is involved in the metabolism of RNA, single-stranded DNA, and the signaling molecule ppGpp, providing another avenue for its lethal effect on M. tuberculosis. nih.gov

Structure-activity relationship (SAR) studies on pyrazine-2-carboxamide analogs have provided valuable insights into the chemical features required for potent antimycobacterial activity. Research has shown that modifications to both the pyrazine and the N-phenyl rings can significantly alter efficacy.

For instance, a series of N-phenylpyrazine-2-carboxamides demonstrated that substituents on the phenyl ring, such as methyl and halogen groups, influence activity. researchgate.net Compounds like 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide showed high activity against Mycobacterium tuberculosis H37Rv. nih.gov The lipophilicity of the compounds is a critical factor, with increased lipophilic character often leading to enhanced antimicrobial activity. researchgate.net However, there is a limit, as introducing too many bulky groups, such as two bromine atoms, can decrease activity. researchgate.net

The position of substituents is also crucial. In a series of 3-benzylaminopyrazine-2-carboxamides, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide displayed the best activity against M. tuberculosis H37Rv, with a Minimum Inhibitory Concentration (MIC) of 6 μM, while also showing low cytotoxicity. mdpi.com For alkyl derivatives, antimycobacterial activity was found to increase with the length of the carbon side chain. mdpi.com

| Compound Name | Target Organism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | Inhibition | 65% at 6.25 µg/mL | nih.gov |

| 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC | 12.5 µg/mL | mdpi.com |

| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC | 6 µM | mdpi.com |

| N-(2-ethylhexyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC | <6.25 µg/mL | researchgate.netresearchgate.net |

| N-(4-fluorobenzyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC | <6.25 µg/mL | researchgate.netresearchgate.net |

| 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | M. tuberculosis | MIC | 6.25 µg/mL | researchgate.net |

Inhibition of Mycobacterium tuberculosis Enzymes (e.g., Fatty Acid Synthase I)

Antifungal Activity and Cellular Targets

Certain pyrazine derivatives have also been evaluated for their antifungal properties. The primary cellular targets for antifungal agents typically include the fungal cell wall (specifically β-glucan synthesis), the cell membrane (disrupting the ergosterol (B1671047) pathway), and essential processes like DNA replication and protein synthesis. nih.gov

Studies on pyrazine-2-carboxamides have shown activity against various fungal strains. For example, 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide was identified as having the highest antifungal effect against Trichophyton mentagrophytes, a common dermatophyte. nih.gov Another compound, 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide, was also effective against this strain. researchgate.net In a different series, antifungal activity was noted across benzyl, alkyl, and phenyl derivatives, particularly against Trichophyton interdigitale and Candida albicans. mdpi.com The total lipophilicity of the substituents on the pyrazine ring appears to be a key determinant of antifungal efficacy. researchgate.net

| Compound Name | Target Organism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | MIC | 62.5 µmol/L | nih.gov |

| 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide | Trichophyton mentagrophytes | MIC | 15.62 µmol/L | researchgate.net |

Photosynthetic Electron Transport Inhibition

A notable biological activity of some pyrazine-2-carboxamides is their ability to inhibit photosynthetic electron transport (PET). nih.gov The photosynthetic apparatus, particularly in plants and algae, is a target for many herbicides. researchgate.net These inhibitors often act by blocking the flow of electrons at Photosystem II (PSII) or diverting electron flow at Photosystem I (PSI). researchgate.netredalyc.org

Research using spinach (Spinacia oleracea L.) chloroplasts has demonstrated that certain pyrazine derivatives can effectively inhibit PET. nih.gov For instance, 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide was found to be a potent inhibitor. nih.gov The mechanism is believed to involve the disruption of electron flow at PSII. researchgate.net The activity is strongly linked to the lipophilicity of the compounds and the specific placement of substituents on the anilide ring. researchgate.netresearchgate.net This inhibitory action can lead to a state of photoinhibition, where excess light energy cannot be effectively used, potentially causing damage to the photosynthetic machinery. uni-giessen.denih.gov

| Compound Name | System Studied | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | Spinach Chloroplasts | IC50 | 43.0 µmol/L | nih.gov |

| N-(3,5-Dimehoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | Spinach Chloroplasts | IC50 | 24.5 µM | researchgate.net |

Broader Biological System Interactions (e.g., Cytotoxicity, Tyrosinase Inhibition)

Beyond specific antimicrobial actions, pyrazine compounds interact with broader biological systems, exhibiting effects such as cytotoxicity and enzyme inhibition. Cytotoxicity evaluations are crucial for determining the selectivity of a compound. Many pyrazine-2-carboxamide analogs with promising antimycobacterial activity have been tested against mammalian cell lines, such as the human hepatoma line HepG2, and were found to have low cytotoxicity, indicating a favorable selectivity for mycobacterial targets over host cells. mdpi.comresearchgate.netmdpi.com

Another area of investigation is tyrosinase inhibition. Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for skin color. mdpi.com Inhibitors of this enzyme are of great interest for cosmetics and for treating hyperpigmentation disorders. mdpi.comnih.gov While direct studies on 2-hexylpyrazine are limited, related heterocyclic structures have been evaluated. For example, synthesized 2-phenoxy(thiomethyl)pyridotriazolopyrimidines showed good inhibitory percentages against tyrosinase. nih.gov The mechanism often involves binding to the active site of the enzyme, preventing it from catalyzing the initial steps of melanin synthesis. nih.gov

Metabolic Pathways and Biotransformation in Biological Systems

When a foreign compound (xenobiotic) like this compound enters a biological system, it typically undergoes biotransformation to facilitate its excretion. nih.govopenaccessjournals.com This process occurs mainly in the liver and is generally divided into two phases. longdom.orgresearchgate.net

Phase I Metabolism: This phase involves reactions such as oxidation, reduction, or hydrolysis, which introduce or expose polar functional groups on the molecule. nih.govlongdom.org These reactions are primarily catalyzed by the cytochrome P450 (CYP) family of enzymes located in the endoplasmic reticulum of hepatocytes. nih.gov For a molecule like this compound, oxidation of the hexyl chain (hydroxylation) or the pyrazine ring would be a likely Phase I metabolic step.

Phase II Metabolism: In this phase, the modified compound from Phase I is conjugated with an endogenous hydrophilic molecule, such as glucuronic acid, sulfate (B86663), or glutathione. longdom.orgresearchgate.net This conjugation significantly increases the water solubility of the xenobiotic, making it easier for the body to eliminate it through urine or bile. nih.gov

While specific metabolic studies on this compound are not extensively detailed in the provided context, its biotransformation is expected to follow these well-established pathways for xenobiotic metabolism. openaccessjournals.com

Cytochrome P-450-Mediated Oxidation

The initial and primary route of metabolism for this compound is Phase I oxidation, a process catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. doi.orgacs.org These heme-containing monooxygenases are abundant in the liver and are responsible for the biotransformation of a vast array of xenobiotics (foreign compounds), including flavor ingredients like this compound. researchgate.netresearchgate.net

For alkyl-substituted pyrazines such as this compound, the main site of oxidative attack is the alkyl side-chain. inchem.org It is expected that CYP enzymes mediate the oxidation of the hexyl group. inchem.org This process likely occurs at various positions along the carbon chain, with a significant focus on the benzylic-like carbon—the carbon atom directly attached to the pyrazine ring—as well as the terminal (ω) and penultimate (ω-1) carbon atoms of the hexyl chain. inchem.orgxenotech.com

The oxidation process is sequential. The initial hydroxylation of the hexyl chain results in the formation of various alcohol metabolites. These primary and secondary alcohols can then undergo further oxidation to yield the corresponding aldehydes and, subsequently, carboxylic acids. nih.gov Studies on other alkylpyrazines, such as 2-methylpyrazine, have demonstrated that the major urinary metabolites are the corresponding pyrazine carboxylic acids, indicating that extensive side-chain oxidation is a primary metabolic pathway. mdpi.comnih.gov Ring hydroxylation of the pyrazine moiety itself is considered a less favorable, alternative pathway for alkyl-substituted pyrazines. inchem.org

While specific human CYP isoforms responsible for this compound metabolism have not been definitively identified in the reviewed literature, it is known that multiple CYP enzymes, including CYP1A2, CYP2D6, CYP2C19, and CYP3A4, are involved in the metabolism of other pyrazine-containing compounds. nih.gov

Table 1: Predicted Phase I Metabolites of this compound

| Metabolite Name | Chemical Formula | Metabolic Reaction |

| (Pyrazin-2-yl)methanol | C₅H₆N₂O | Hydroxylation of the hexyl chain at the C-1 position followed by cleavage |

| 1-(Pyrazin-2-yl)hexan-1-ol | C₁₀H₁₆N₂O | Hydroxylation at the C-1 position of the hexyl chain |

| 6-(Pyrazin-2-yl)hexan-1-ol | C₁₀H₁₆N₂O | Hydroxylation at the C-6 (terminal) position of the hexyl chain |

| Pyrazine-2-carboxylic acid | C₅H₄N₂O₂ | Oxidation of the hexyl chain to a carboxyl group |

| 5-Hydroxypyrazine-2-carboxylic acid | C₅H₄N₂O₃ | Side-chain oxidation and ring hydroxylation |

Conjugation Reactions and Excretion

Following Phase I oxidation, the newly formed polar metabolites of this compound, such as the alcohol and carboxylic acid derivatives, undergo Phase II conjugation reactions. thieme-connect.de These synthetic reactions involve the attachment of endogenous, water-soluble molecules to the metabolites, which further increases their polarity and facilitates their excretion from the body, primarily via the urine. inchem.orgthieme-connect.de

The principal conjugation reactions for the metabolites of alkylpyrazines are glucuronidation and sulfation. inchem.orgmdpi.com

Glucuronidation: This is a common Phase II pathway where the enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from the activated co-substrate UDP-glucuronic acid (UDPGA) to the oxidized metabolite. nih.govhyphadiscovery.comoup.com The hydroxyl groups of the alcohol metabolites and the carboxylic acid group of the pyrazine-2-carboxylic acid metabolite are likely sites for O-glucuronidation. nih.govoup.com

Sulfation: In this pathway, sulfotransferase (SULT) enzymes catalyze the transfer of a sulfonate group from the co-substrate 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of the alcohol metabolites. xenotech.com This results in the formation of highly water-soluble sulfate esters.

While these conjugation pathways are well-established for many xenobiotics, studies on the metabolism of other alkylpyrazines, such as 2,3,5-trimethylpyrazine, have shown that the predominant metabolites found in urine are the carboxylic acid derivatives, with only trace amounts of glucuronide and sulfate conjugates detected. acs.orgresearchgate.netnih.govresearchgate.net This suggests that the Phase I oxidized metabolites of some alkylpyrazines may be sufficiently polar to be excreted directly without undergoing extensive Phase II conjugation. nih.gov The products of these metabolic reactions are then efficiently eliminated from the body in the urine. nih.gov

Table 2: Predicted Phase II Conjugates of this compound Metabolites

| Conjugate Name | Parent Metabolite | Conjugation Reaction |

| 1-(Pyrazin-2-yl)hexyl-O-β-D-glucuronide | 1-(Pyrazin-2-yl)hexan-1-ol | Glucuronidation |

| 6-(Pyrazin-2-yl)hexyl-O-β-D-glucuronide | 6-(Pyrazin-2-yl)hexan-1-ol | Glucuronidation |

| 1-(Pyrazin-2-yl)hexyl-sulfate | 1-(Pyrazin-2-yl)hexan-1-ol | Sulfation |

| 6-(Pyrazin-2-yl)hexyl-sulfate | 6-(Pyrazin-2-yl)hexan-1-ol | Sulfation |

| Pyrazine-2-carboxylic acid glucuronide | Pyrazine-2-carboxylic acid | Glucuronidation |

Advanced Analytical Techniques for 2 Hexylpyrazine Characterization and Detection

Chromatographic Separations and Hyphenated Systems

Chromatographic techniques are fundamental to the separation of 2-hexylpyrazine from complex sample mixtures, enabling its accurate identification and quantification. Hyphenated systems, which couple chromatography with powerful detectors, are particularly crucial.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile compounds like this compound. mdpi.com In this technique, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. As the separated compounds elute from the column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. mdpi.commsu.edu

The combination of headspace solid-phase microextraction (HS-SPME) with GC-MS is a common approach for extracting and analyzing volatile compounds from solid and liquid samples. mdpi.comnih.gov For instance, in the analysis of peanut butter, HS-SPME with a specific fiber was used to extract volatiles, which were then separated on a SUPELCOWAX® 10 column and detected by an ion trap mass spectrometer. This method allows for the characterization of the volatile fraction of complex food matrices.

Table 1: GC-MS Parameters for Volatile Compound Analysis

| Parameter | Example Specification |

| Column | SUPELCOWAX® 10, 30 m x 0.25 mm, 0.25 µm |

| Oven Program | 40 °C (5 min) to 230 °C at 4 °C/min |

| Carrier Gas | Helium, 30 cm/sec |

| Injection | Splitless/split, closed 0.5 min, 270 °C |

| Detector | Ion trap mass spectrometer |

| Data sourced from a study on peanut butter volatiles. |

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

High-performance liquid chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in complex mixtures. openaccessjournals.comresearchgate.netstikeskesosi.ac.id It utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material (stationary phase). phenomenex.com The separation is based on the differential affinities of the sample components for the stationary and mobile phases. researchgate.net

While GC is more common for volatile pyrazines, HPLC is particularly suitable for analyzing pyrazines in liquid samples like Baijiu, a Chinese liquor. mdpi.com Ultra-performance liquid chromatography (UPLC), a high-pressure version of HPLC, coupled with tandem mass spectrometry (MS/MS) has been successfully used for the rapid and direct determination of various pyrazines in such matrices. mdpi.com The choice of column and mobile phase is critical for achieving good separation. For pyrazine (B50134) analysis, reverse-phase columns like C18 are often used with mobile phases consisting of acetonitrile (B52724) and water, sometimes with additives like phosphoric or formic acid. sielc.comnih.gov

Table 2: HPLC Conditions for Pyrazine Analysis

| Parameter | Example Specification |

| Column | Phenomenon Gemini 5μ C6-Phenyl 110A (250 mm×4.6 mm) |

| Mobile Phase | Gradient elution with Acetonitrile (A) and 0.1% aqueous phosphoric acid (B) |

| Flow Rate | 1.0 ml/min |

| Detector | Fluorescence Detector (Excitation: 280 nm, Emission: 348 nm) |

| Data from a study on pyrazine compounds in Baijiu. magtech.com.cn |

Integration of Gas Chromatography-Olfactometry (GC-O) in Sensory Analysis

Gas chromatography-olfactometry (GC-O) is a unique analytical technique that combines the separation power of GC with human sensory perception. nih.gov As compounds elute from the GC column, the effluent is split, with one portion going to a chemical detector (like MS) and the other to a sniffing port where a trained panelist can assess the odor. oregonstate.edunih.gov This allows for the direct correlation of specific volatile compounds with their perceived aroma characteristics. oregonstate.edu

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques provide detailed information about the molecular structure and conformation of this compound.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. mdpi.comcurrenta.de Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios to four decimal places, which allows for the confident assignment of a molecular formula. currenta.de This high mass accuracy, combined with the analysis of isotopic patterns, provides definitive structural information. currenta.de

When coupled with techniques like UPLC, HRMS can analyze complex mixtures and provide structural information on even minor components. currenta.de Tandem mass spectrometry (MS/MS) experiments, where specific ions are selected and fragmented, offer further insights into the molecule's structure. mdpi.comcurrenta.de The fragmentation patterns observed in HRMS provide valuable clues about the connectivity of atoms within the molecule. sciex.comnih.gov This technique is crucial for identifying unknown compounds and confirming the structure of known ones like this compound. nih.govbioanalysis-zone.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise three-dimensional structure of molecules in solution. irjes.comnih.gov It is based on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment of each atom. citizendium.org For this compound, ¹H and ¹³C NMR are the most relevant types of NMR.

The ¹H NMR spectrum provides information about the number of different types of protons in the molecule and their neighboring atoms through a phenomenon called spin-spin coupling. libretexts.org The chemical shift of each proton signal indicates its electronic environment. The ¹³C NMR spectrum, on the other hand, provides information about the carbon skeleton of the molecule. slideshare.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. mdpi.com These experiments help to piece together the molecular structure by showing which protons are coupled to each other and which protons are attached to which carbons. By analyzing the coupling constants and Nuclear Overhauser Effect (NOE) data, the relative stereochemistry and conformation of the molecule can be determined. citizendium.orgucl.ac.uk

Quantitative Structure-Retention Relationship (QSRR) Modeling

Quantitative Structure-Retention Relationship (QSRR) modeling is a computational approach used to predict the retention time of chemical compounds in chromatographic systems. researchgate.netnih.gov These models establish a mathematical correlation between the molecular structure of a compound and its retention behavior. nih.gov The primary goal of QSRR is to develop a model that links the retention of an analyte to its physicochemical and structural parameters, which can aid in understanding separation mechanisms at a molecular level. tut.ac.jp

For pyrazine derivatives, including this compound, QSRR models have been developed to predict their retention in separation techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). tut.ac.jp These models are valuable for optimizing separation conditions and for identifying unknown pyrazines in complex samples.

The development of a QSRR model involves several steps. First, theoretical molecular descriptors are calculated for a series of related compounds, such as various alkylpyrazines. researchgate.net These descriptors are numerical values that quantify different aspects of a molecule's structure, such as its size, shape, and electronic properties. Common descriptors used in modeling for pyrazines include the logarithm of the partition coefficient (log P), which measures lipophilicity, as well as various quantum chemical descriptors derived from methods like Density Functional Theory (DFT). tut.ac.jpijournalse.org

Once the descriptors are calculated, statistical methods are employed to build the predictive model. Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are two common techniques used for this purpose. tut.ac.jpsemanticscholar.org MLR creates a linear equation that relates the most influential descriptors to the retention time, while ANNs, which are more complex, can model non-linear relationships. nih.govtut.ac.jp For instance, a study on pyrazines found that their retention in RP-HPLC could be effectively described by a two-predictor MLR model using log P and the percentage of organic modifier in the mobile phase. tut.ac.jp ANN models, often with a 2-2-1 architecture (two input neurons, two hidden neurons, and one output neuron), have also shown high predictive accuracy for the retention of pyrazines. tut.ac.jp

The predictive power of these models is then validated using a separate set of compounds (a test set) to ensure the model can accurately predict retention for molecules not used in its development. ijournalse.orgsemanticscholar.org Successful QSRR models reduce the need for time-consuming trial-and-error experiments in method development and provide deeper insights into the molecular interactions governing the chromatographic separation of pyrazines. uliege.beresearchgate.net

Table 1: Examples of QSRR Models Applied to Pyrazine Derivatives

| Modeling Technique | Chromatographic Method | Key Molecular Descriptors Used | Primary Findings | Reference |

|---|---|---|---|---|

| Multiple Linear Regression (MLR) & Artificial Neural Network (ANN) | Reversed-Phase HPLC | Log P (n-octanol-water partition coefficient), Percentage of organic modifier (Acetonitrile or Methanol) | Retention was well-described by a two-predictor model. The ANN (2-2-1 architecture) also provided strong predictive results. | tut.ac.jp |

| Multiple Linear Regression (MLR) | Not specified (odor threshold prediction) | Quantum chemical descriptors (calculated using DFT B3LYP/6-31G(d)) | Established a 2D-QSPR model for predicting odor thresholds of 78 pyrazine derivatives. | ijournalse.org |

| Multiple Linear Regression (MLR) & Artificial Neural Network (ANN) | Not specified (antiproliferative activity prediction) | NBO charges, bond lengths, dipole moments, heats of formation | Developed QSAR models to predict biological activity, finding the ANN model to be more significant than the MLR model. | semanticscholar.org |

Emerging Analytical Methodologies (e.g., Miniaturization, High-Throughput Technologies)

The analysis of volatile and semi-volatile compounds like this compound is continually advancing, with a significant trend towards methods that are faster, more sensitive, and require smaller sample volumes. acs.orgnih.gov These emerging methodologies focus on miniaturization and high-throughput capabilities to meet the demands of modern food quality control and research. researchgate.net

Miniaturization in Sample Preparation: Traditional sample preparation techniques such as liquid-liquid extraction are often being replaced by miniaturized methods. researchgate.net These modern techniques reduce solvent consumption, minimize environmental impact, and can be more easily automated. For pyrazine analysis, key miniaturized methods include:

Solid-Phase Microextraction (SPME): This is a widely used solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace of a sample or directly immersed in it. Volatile compounds like pyrazines adsorb to the fiber and are then thermally desorbed into the injector of a gas chromatograph. vscht.cz SPME is valued for its simplicity, efficiency, and sensitivity.

Dispersive Liquid-Liquid Microextraction (DLLME): In this method, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. The fine droplets of the extraction solvent provide a large surface area for rapid extraction of analytes like pyrazines.

Microextraction by Packed Sorbent (MEPS): This is a miniaturized version of solid-phase extraction, where the sorbent is packed into a syringe. It allows for the processing of small sample volumes and reduces solvent usage. researchgate.net

High-Throughput Analytical Technologies: The need to analyze a large number of samples quickly has driven the development of high-throughput screening methods.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): While gas chromatography is traditional for pyrazine analysis, UHPLC-MS/MS offers a powerful alternative, especially for less volatile or thermally unstable derivatives. mdpi.com A rapid UHPLC-MS/MS method was developed for quantifying key azaheterocycles, including 2-acetylpyrazine, in various foods. nih.gov The method utilizes quick extraction via bead beater homogenization and a fast derivatization step, making it suitable for high-throughput analysis with limits of quantitation in the low µg/kg range. nih.gov

Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOFMS): When coupled with techniques like SPME, GC-TOFMS provides high sensitivity and fast acquisition speeds, allowing for the detection of trace-level pyrazines in complex food matrices like potato chips. vscht.cz

These advanced methodologies enhance the ability to detect and quantify this compound and related compounds, providing crucial information for food science, flavor chemistry, and quality assurance.

Table 2: Overview of Emerging Analytical Methodologies for Pyrazine Analysis

| Methodology | Principle | Advantages for Pyrazine Analysis | Reference |

|---|---|---|---|

| Solid-Phase Microextraction (SPME) | Solvent-free extraction and concentration of volatiles onto a coated fiber. | High sensitivity, simplicity, automation-friendly, reduces solvent use. Effective for volatile pyrazines. | vscht.cz |

| Miniaturized Liquid-Liquid Extraction (e.g., DLLME) | Uses microliter volumes of extraction solvent dispersed in the sample for rapid partitioning. | Fast, low solvent consumption, high enrichment factor. | researchgate.net |

| UHPLC-MS/MS | Rapid liquid chromatographic separation coupled with highly sensitive and specific mass spectrometric detection. | High throughput, suitable for a range of pyrazine derivatives, excellent quantitation capabilities. | mdpi.comnih.gov |

| Gas-Sensing Technologies (Electronic Noses) | An array of sensors provides a characteristic response pattern to a sample's volatile profile. | Rapid, portable, real-time screening for quality control. | icarda.org |

Role of 2 Hexylpyrazine in Complex Chemical and Biological Systems

Contribution to Flavor Profiles in Food Science

Pyrazines are a critical class of heterocyclic nitrogen-containing compounds that contribute significantly to the flavor of many foods. researchgate.net They are particularly associated with the desirable roasted, nutty, and toasted aromas generated during thermal processing, such as in coffee, baked bread, and cooked meats. researchgate.netresearchgate.netnih.gov 2-Hexylpyrazine, as an alkylpyrazine, is part of this important family of flavorants.

Impact on Aroma and Taste Perception

Alkylpyrazines, depending on their specific structure and concentration, contribute a range of characteristic aromas. The olfactory notes are influenced by the nature of the alkyl chain; smaller chains are often described as roasted and nutty, while longer chains tend to impart greener, vegetable-like odors. tdx.cat Compounds like this compound are associated with green, nutty, cocoa, and earthy notes. leffingwell.com The perception of these flavors is not isolated; pyrazines can interact with other volatile compounds in a food's aroma profile. Studies have shown that sub-threshold concentrations of some pyrazines can enhance the perception of other aromas, a phenomenon known as an excessive addition effect or perceptual interaction. mdpi.com This highlights that the contribution of a single compound like this compound is part of a complex sensory impression created by the sum of all volatile components.

Table 1: Odor Characteristics and Detection Thresholds of Selected Pyrazines

| Compound | Odor Description | Odor Detection Threshold (in water) | Source(s) |

| This compound | Green, nutty, cocoa, musty, potato | Not widely reported; general alkylpyrazine | leffingwell.com |

| 2-Methoxy-3-hexylpyrazine | Earthy, green, bell pepper | 0.000001 mg/kg (1 ppt) | inchem.org |

| 2-Methylpyrazine | Green, nutty, cocoa, musty | 60,000 ppb (60 mg/kg) | leffingwell.com |

| 2-Ethylpyrazine | Musty, nutty, peanut, chocolate | 6,000 ppb (6 mg/kg) | leffingwell.com |

| 2-Isobutyl-3-methoxypyrazine (IBMP) | Bell pepper, leafy, vegetable | 0.002 mg/L (2 ppt) | tdx.cat |

| 2,5-Dimethylpyrazine (B89654) | Roasted, nutty, beef | 1.8 mg/kg (1,800 ppb) | researchgate.netinchem.org |

Interactions within Multicomponent Food Systems

The perception of flavor is not merely dependent on the concentration of volatile compounds but is heavily influenced by their interaction with the non-volatile components of the food matrix, such as proteins, starches, and lipids. nih.govresearchgate.net These interactions can significantly affect the release of aroma compounds from the food into the headspace of the mouth, which is essential for olfactory detection.

Research has demonstrated that pyrazines can engage in non-covalent interactions with food proteins. For example, studies using bovine serum albumin (BSA) as a model protein showed that alkylpyrazines can bind to the protein, primarily at sites involving tyrosine and tryptophan residues. nih.gov This binding is a static quenching process, where the formation of a pyrazine-protein complex reduces the amount of free pyrazine (B50134) available for release. The strength of this interaction is influenced by the structure of the pyrazine, with more substituted pyrazines like tetramethylpyrazine showing stronger binding than less substituted ones like methylpyrazine. nih.gov This suggests that the hexyl group of this compound would also facilitate significant interaction with protein components in a food system.

Starch, another major food component, also interacts with flavor molecules. The amylose (B160209) fraction of starch can form helical inclusion complexes with aroma compounds, effectively trapping them. researchgate.net This complexation can delay or control the release of flavors during consumption. The breakdown of these starch-flavor structures by enzymes like α-amylase in saliva is necessary for the flavor to be perceived. researchgate.net Therefore, the texture and composition of a food matrix create a dynamic system that modulates the intensity and timing of flavor perception for compounds like this compound.

Complex Systems Theory Applied to Biological Interactions

Beyond their role in food, pyrazines function as potent signaling molecules (semiochemicals) in diverse biological systems, from microbial communication to insect behavior. mdpi.comnih.govcsic.es The collective behaviors that arise from this chemical signaling can be understood through the lens of complex systems theory, which studies how interactions among individual components give rise to properties that are not apparent from the components themselves. ecology.gen.trnih.gov Animal populations, shaped by countless individual interactions, are often viewed as complex systems. nih.gov

Emergent Properties in Pyrazine-Mediated Biological Networks

An emergent property is a system-level behavior that arises from the simple, local interactions of individual agents who are often unaware of the global pattern they are creating. milvus.io Pyrazine-mediated communication in social insects is a classic example. Many ant species use pyrazines as trail pheromones to guide nestmates to food sources. mdpi.comnumberanalytics.com For instance, 2,5-dimethylpyrazine and 3-ethyl-2,5-dimethylpyrazine (B149181) have been identified as trail pheromones for leaf-cutter ants, with symbiotic bacteria such as Serratia marcescens implicated in their production. mdpi.com

The formation of a coherent foraging trail is an emergent property. No single ant orchestrates the path; instead, each ant follows a simple rule: follow the pyrazine gradient. As more ants successfully find the food and return, they reinforce the trail with more pheromones, strengthening the signal. This decentralized, self-organizing system allows the colony as a whole to efficiently exploit resources, a complex task achieved without central control. milvus.io Similarly, pyrazines are used as alarm signals in some insects; the release of the chemical by one individual triggers an avoidance or aggression response in nearby conspecifics, leading to a coordinated, colony-level defense that emerges from individual reactions. nih.govsemanticscholar.org

Spatiotemporal Dynamics of Chemical Signaling

The effectiveness of chemical communication relies on its spatiotemporal dynamics—how the signal is distributed in space and how it persists or fades over time. nih.gov Chemical signals diffuse from their source, creating a concentration gradient that provides directional information to the receiver. The physical and chemical properties of the signaling molecule, such as its volatility, determine the size, shape, and longevity of this active space.

In insect predator-prey systems, the diffusion of a pyrazine odor creates a chemical landscape. Predators may use these signals to locate prey, while prey may use them to warn conspecifics. numberanalytics.comnih.gov The spatial distribution and persistence of the pyrazine signal are critical. A signal that is too volatile may dissipate too quickly to be useful, while one that is not volatile enough may not travel far enough. This dynamic interplay governs the interactions within the ecosystem. nih.gov In microbial communities, such as in Vibrio cholerae, pyrazine-based signaling molecules regulate collective behaviors like biofilm formation and virulence in a density-dependent manner, a process known as quorum sensing. researchgate.netnih.gov The spatiotemporal accumulation of these signals within a specific niche dictates the coordinated response of the entire bacterial population.

Interdisciplinary Perspectives on this compound's Systemic Effects

The study of this compound and its chemical relatives demonstrates the need for an interdisciplinary approach, as these molecules occupy vastly different functional roles across food science, chemical ecology, and microbiology. The same class of compound can be a desirable flavor note, a vital communication signal, or a metabolic byproduct depending on the system in which it is found. researchgate.netnih.gov

From a food science perspective, pyrazines are key targets in flavor chemistry, formed primarily through the Maillard reaction during thermal processing. researchgate.netnih.gov Research focuses on understanding their formation pathways and their interactions with the food matrix to control and optimize the sensory properties of food products. nih.govscispace.com

In chemical ecology , pyrazines are studied as semiochemicals that mediate interactions between organisms. researchgate.net They can act as pheromones (within a species) or allomones (between different species), influencing behaviors like mating, aggregation, and defense. csic.esnumberanalytics.comnih.gov For example, the presence of a pyrazine odor can make a visually conspicuous (and potentially dangerous) prey item more aversive to a predator, acting as a crucial component of a multimodal warning signal. nih.gov

From a microbiological and pharmacological viewpoint, pyrazines are recognized for their biological activities. Bacteria produce pyrazines that can act as signaling molecules in quorum sensing or mediate interactions with host organisms. mdpi.comresearchgate.netnih.gov Furthermore, the pyrazine ring is a structural motif found in numerous pharmacologically active compounds, and pyrazine derivatives are investigated for a wide range of applications, including anticancer and antimicrobial agents. nih.govnih.gov

Ultimately, the systemic effect of a molecule like this compound cannot be understood in isolation. Its role as a flavor compound in a roasted nut is a consequence of thermal chemistry, while its potential role as a signal for an insect is a product of evolutionary biology. These distinct functions, originating from the same molecular structure, underscore the complexity and context-dependency of chemical interactions in both food and biological systems.

Computational Chemistry and Molecular Modeling of 2 Hexylpyrazine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules like 2-hexylpyrazine. These methods provide detailed information about the distribution of electrons within the molecule, which governs its reactivity and physical properties.

DFT calculations can determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For pyrazine (B50134) derivatives, these calculations help in understanding their roles as flavor components, signaling molecules, and their potential as pharmaceutical scaffolds.

Detailed analysis of the molecular electrostatic potential (MEP) map, derived from DFT calculations, reveals the regions of a molecule that are rich or poor in electrons. This information is vital for predicting how this compound will interact with other molecules, such as biological receptors. The nitrogen atoms in the pyrazine ring are typically electron-rich, making them potential sites for hydrogen bonding and coordination with metal ions.

Quantitative Structure-Activity Relationship (QSAR) Studies for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to predict the biological activity of chemical compounds based on their molecular structures. For this compound and related pyrazine derivatives, QSAR studies are instrumental in forecasting their potential bioactivities, such as antimicrobial, antifungal, or insecticidal properties.

The development of a QSAR model involves several steps. First, a set of pyrazine compounds with known biological activities is selected. Then, a variety of molecular descriptors are calculated for each compound. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). Finally, a mathematical equation is derived that correlates these descriptors with the observed biological activity.

For instance, a QSAR study on a series of alkylpyrazines might reveal that the length and branching of the alkyl chain, such as the hexyl group in this compound, significantly influence its potency as an insect pheromone or a flavor compound. Such models can then be used to predict the activity of new, unsynthesized pyrazine derivatives, thereby guiding the design of more effective compounds.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. For this compound, MD simulations are particularly useful for performing conformational analysis. The flexible hexyl chain can adopt numerous conformations, and MD simulations can explore the potential energy surface to identify the most stable and biologically relevant shapes.

These simulations can be performed in various environments, such as in a vacuum, in a solvent like water, or interacting with a biological membrane or a receptor protein. By analyzing the trajectories of the atoms over time, researchers can understand the dynamic behavior of this compound, including the rotation of its side chain and the flexibility of the pyrazine ring. This information is crucial for understanding how the molecule fits into the binding pocket of a receptor and how its shape influences its biological function.

Predictive Modeling in Drug Discovery and Design

The principles of computational chemistry and molecular modeling are increasingly being applied in the field of drug discovery and design, and this compound can serve as a scaffold or a starting point for developing new therapeutic agents. Predictive modeling encompasses a range of computational techniques, including QSAR and molecular docking, to identify and optimize lead compounds.

Molecular docking studies, for example, can predict the preferred orientation of this compound when it binds to a target protein. This helps in understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. Based on these predictions, medicinal chemists can design modifications to the this compound structure to enhance its binding affinity and selectivity for a particular target, potentially leading to the development of new drugs.

Machine Learning and Artificial Intelligence Applications in Pyrazine Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing many areas of chemical research, including the study of pyrazine compounds. These advanced computational techniques can analyze large datasets of chemical information to identify complex patterns and make predictions that are beyond the scope of traditional methods.

Biotechnological Production and Biotransformation of 2 Hexylpyrazine

Microbial Fermentation Pathways for Pyrazine (B50134) Synthesis

Microbial fermentation is a cornerstone of biotechnological pyrazine production, offering an alternative to chemical synthesis methods that often require harsh conditions. nih.gov Various microorganisms, particularly bacteria, are known to naturally produce a range of alkylpyrazines during their metabolic activities. researchgate.net

Bacteria from the genus Bacillus, such as Bacillus subtilis, have been extensively studied for their ability to synthesize pyrazines. nih.govmdpi.com These microorganisms are frequently isolated from fermented foods like natto (fermented soybeans), where they contribute significantly to the flavor profile. nih.govnih.gov The biosynthesis of pyrazines in these organisms typically involves the condensation of two α-aminoketone molecules, which are derived from amino acid metabolism. asm.org

The primary precursors for the pyrazine backbone are amino acids and sugars. researchgate.net L-threonine, for instance, is a well-established precursor for the synthesis of 2,5-dimethylpyrazine (B89654) (2,5-DMP). asm.orgresearchgate.net Similarly, other amino acids like L-serine can serve as substrates for different pyrazine derivatives. mdpi.com The general pathway involves the enzymatic conversion of an amino acid into an amino-ketone intermediate, which then self-condenses to form a dihydropyrazine (B8608421). Subsequent oxidation of this intermediate yields the stable aromatic pyrazine ring. While the specific precursors for the hexyl side chain of 2-hexylpyrazine are less detailed in current literature, the core pyrazine ring formation is understood to follow these fundamental microbial pathways.

Different strains of the same bacterial species can exhibit significant variation in their pyrazine production profiles. nih.govmdpi.com For example, studies on various B. subtilis strains isolated from natto showed distinct predispositions for producing different alkylpyrazines, such as 2-methylpyrazine, 2,3-dimethylpyrazine, and 2,6-dimethylpyrazine. nih.govresearchgate.net This natural diversity allows for the screening and selection of specific strains that are efficient producers of a desired pyrazine compound.

Table 1: Microorganisms Involved in Pyrazine Fermentation

| Microorganism | Typical Pyrazines Produced | Precursors | Source |

|---|---|---|---|